

cost-benefit analysis of using 2-**iodo-5-methoxybenzaldehyde** in synthesis

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Compound of Interest

Compound Name: **2-*iodo-5-methoxybenzaldehyde***

Cat. No.: **B1310537**

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A Cost-Benefit Analysis of 2-**iodo-5-methoxybenzaldehyde** in Synthesis

For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that impacts reaction efficiency, yield, and overall project cost. This guide provides a comprehensive cost-benefit analysis of using **2-*iodo-5-methoxybenzaldehyde*** in key synthetic transformations, comparing its performance with viable alternatives.

Executive Summary

2-*iodo-5-methoxybenzaldehyde* is a versatile building block, particularly valued for its high reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Ullmann couplings. This enhanced reactivity, stemming from the weaker carbon-iodine bond, often translates to higher yields, faster reaction times, and milder reaction conditions compared to its bromo- and chloro- analogues. However, this performance advantage typically comes at a higher upfront cost. This guide presents a quantitative comparison to aid in the strategic selection of the most appropriate starting material for your synthetic needs.

Cost and Performance Comparison

The following tables summarize the key quantitative data for **2-*iodo-5-methoxybenzaldehyde*** and its alternatives in the context of biaryl synthesis, a common application for these

compounds.

Table 1: Cost Comparison of Key Starting Materials

Compound	Molecular Formula	CAS Number	Representative Price (per gram)
2-Iodo-5-methoxybenzaldehyde	C ₈ H ₇ IO ₂	77287-58-2	~\$118 - \$189[1][2]
2-Bromo-5-methoxybenzaldehyde	C ₈ H ₇ BrO ₂	7507-86-0	~\$32
2-Chloro-5-methoxybenzaldehyde	C ₈ H ₇ ClO ₂	56962-09-5	~\$40
5-Methoxysalicylaldehyde	C ₈ H ₈ O ₃	672-13-9	~\$32

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide	Reaction Conditions	Typical Yield (%)	Key Advantages	Key Disadvantages
2-Iodo-5-methoxybenzaldehyde	Pd catalyst, base, room temp. to mild heating	75-99% ^{[3][4]}	High reactivity, mild conditions, shorter reaction times	Higher cost, potential for side reactions if not optimized
2-Bromo-5-methoxybenzaldehyde	Pd catalyst, base, elevated temperatures	70-95%	Lower cost than iodo-analogue, good reactivity	Requires harsher conditions than iodo-analogue
2-Chloro-5-methoxybenzaldehyde	Specialized Pd catalyst/ligand, high temperatures	60-85%	Lowest cost among halogenated alternatives	Low reactivity, requires specific and often expensive catalysts, longer reaction times

The higher reactivity of the iodo-substituted compound is a significant benefit, often allowing for the use of less forcing conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducible and adaptable research.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-5-methoxybenzaldehyde

Materials:

- **2-Iodo-5-methoxybenzaldehyde** (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol)

- Triphenylphosphine (PPh_3) (0.04 mmol)
- Potassium carbonate (K_2CO_3) (2.0 mmol)
- Toluene (5 mL)
- Water (1 mL)

Procedure:

- To a round-bottom flask, add **2-iodo-5-methoxybenzaldehyde**, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- Add toluene and water to the flask.
- Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
- Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Protocol 2: Ullmann Condensation of 2-Iodo-5-methoxybenzaldehyde

Materials:

- **2-Iodo-5-methoxybenzaldehyde** (1.0 mmol)
- Phenol (1.2 mmol)
- Copper(I) iodide (CuI) (0.1 mmol)

- 1,10-Phenanthroline (0.2 mmol)
- Cesium carbonate (Cs_2CO_3) (2.0 mmol)
- N,N-Dimethylformamide (DMF) (5 mL)

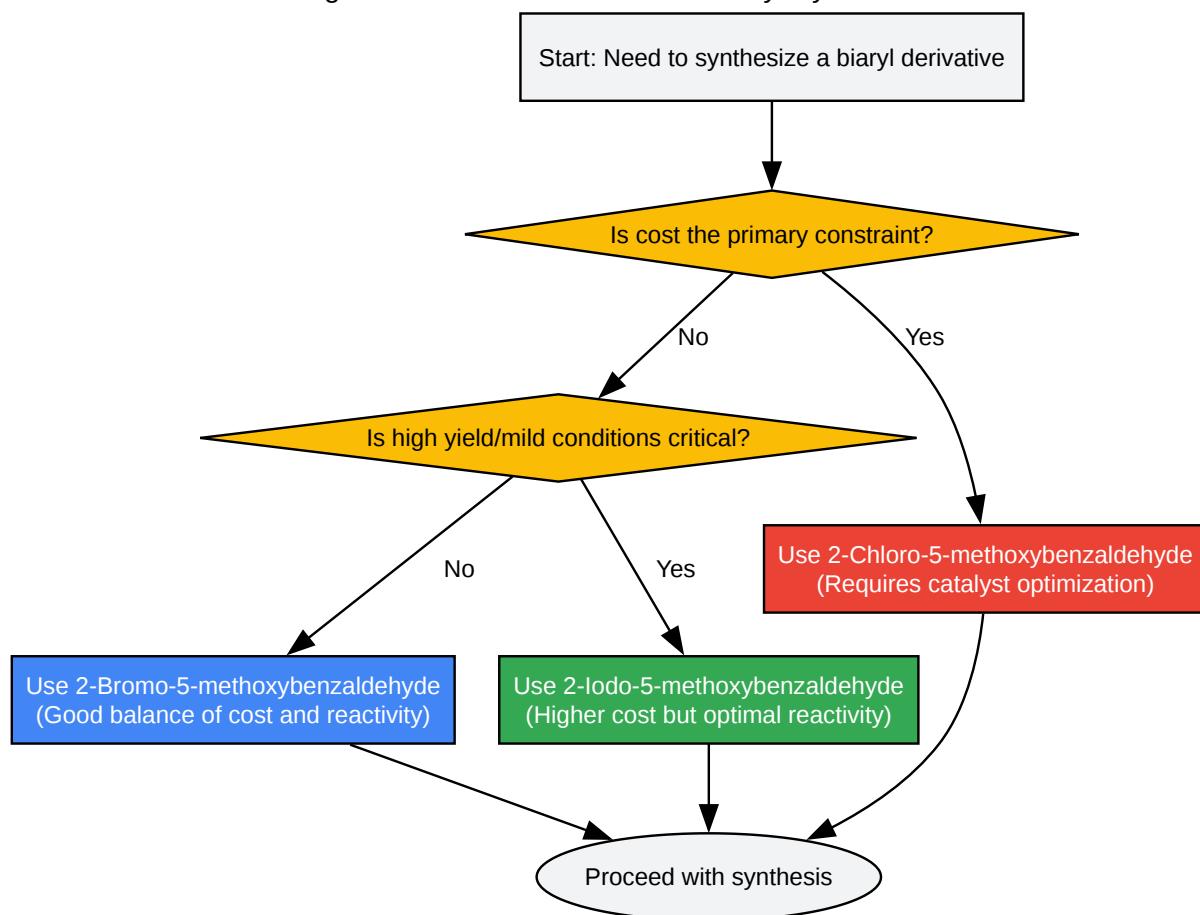
Procedure:

- To a Schlenk tube, add copper(I) iodide and 1,10-phenanthroline.
- Evacuate and backfill the tube with an inert gas (e.g., argon).
- Add **2-iodo-5-methoxybenzaldehyde**, the phenol, and cesium carbonate.
- Add anhydrous DMF via syringe.
- Heat the reaction mixture to 110-120°C and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Mandatory Visualizations

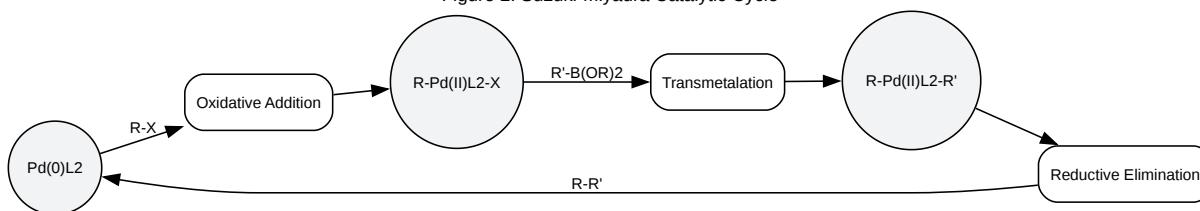
To further aid in the decision-making process and to visualize the synthetic workflow, the following diagrams are provided.

Figure 1. Decision Workflow for Biaryl Synthesis

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Caption: Decision workflow for selecting a starting material for biaryl synthesis.

Figure 2. Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of **2-iodo-5-methoxybenzaldehyde** for a synthesis campaign is a strategic choice that hinges on a careful evaluation of cost versus performance. For applications where high yields, mild reaction conditions, and shorter reaction times are paramount, the higher upfront cost of the iodo-derivative can be justified by the overall efficiency and success of the synthesis. Conversely, for cost-sensitive projects where harsher reaction conditions are tolerable, the bromo- or even chloro-analogues present viable, more economical alternatives. This guide provides the necessary data to make an informed decision based on the specific requirements of your research and development goals.

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